2-Bromo-3-methylpentanoic acid
Overview
Description
2-Bromo-3-methylpentanoic acid is an organic compound with the molecular formula C₆H₁₁BrO₂ It is a derivative of pentanoic acid, where a bromine atom is substituted at the second carbon and a methyl group at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2-Bromo-3-methylpentanoic acid is through the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the bromination of carboxylic acids at the alpha position. The process includes the following steps:
- Conversion of the carboxylic acid to an acyl bromide using phosphorus tribromide (PBr₃).
- Tautomerization of the acyl bromide to its enol form.
- Bromination of the enol at the alpha position.
- Hydrolysis of the acyl bromide to regenerate the carboxylic acid .
Industrial Production Methods: In an industrial setting, the HVZ reaction is scaled up using large quantities of bromine and phosphorus tribromide. The reaction is typically carried out in a controlled environment to ensure safety and efficiency. The final product is purified through distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methylpentanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 3-methylpentanoic acid.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Reduction Reactions: The bromine atom can be reduced to form 3-methylpentanoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Substitution: 3-Methylpentanoic acid.
Elimination: 2-Methyl-2-pentene.
Reduction: 3-Methylpentanoic acid.
Scientific Research Applications
2-Bromo-3-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It serves as a precursor in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methylpentanoic acid involves its reactivity as an alpha-bromo carboxylic acid. The bromine atom at the alpha position makes the compound highly reactive towards nucleophiles, facilitating various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
- 2-Bromo-3-methylbutanoic acid
- 2-Bromo-3-methylhexanoic acid
- 2-Chloro-3-methylpentanoic acid
Comparison: 2-Bromo-3-methylpentanoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to 2-Bromo-3-methylbutanoic acid and 2-Bromo-3-methylhexanoic acid, it has a different chain length, affecting its physical and chemical properties. The presence of a bromine atom, as opposed to chlorine in 2-Chloro-3-methylpentanoic acid, also influences its reactivity and applications.
Properties
IUPAC Name |
2-bromo-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-3-4(2)5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZXYZIKUQUVKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293729 | |
Record name | 2-bromo-3-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42880-22-8 | |
Record name | 42880-22-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91786 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-3-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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